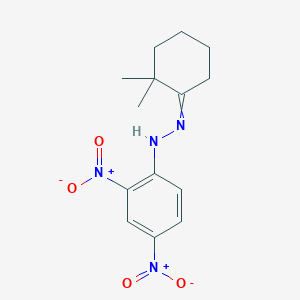
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazine group attached to a cyclohexylidene ring and a dinitrophenyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of 2,2-dimethylcyclohexanone with 2,4-dinitrophenylhydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then further stabilized to form the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the desired product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.
Aplicaciones Científicas De Investigación
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine and dinitrophenyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context. The molecular pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazone: A closely related compound with similar structural features.
2,4-Dinitrophenylhydrazine: A simpler compound that shares the dinitrophenylhydrazine moiety.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene structures but different substituents.
Uniqueness
1-(2,2-Dimethylcyclohexylidene)-2-(2,4-dinitrophenyl)hydrazine is unique due to its specific combination of a cyclohexylidene ring and a dinitrophenylhydrazine group. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
5212-74-8 |
|---|---|
Fórmula molecular |
C14H18N4O4 |
Peso molecular |
306.32 g/mol |
Nombre IUPAC |
N-[(2,2-dimethylcyclohexylidene)amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-14(2)8-4-3-5-13(14)16-15-11-7-6-10(17(19)20)9-12(11)18(21)22/h6-7,9,15H,3-5,8H2,1-2H3 |
Clave InChI |
QNGFTWVAGYFSOW-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC1=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















